2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Piperidino Group: The piperidino group is attached through nucleophilic substitution reactions involving piperidine and suitable leaving groups.
Final Coupling: The final step involves coupling the oxadiazole derivative with the piperidino-ethanone moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenoxy and piperidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halides, sulfonates, and organometallics are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-{4-[3-(4-METHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE: Contains an additional nitrogen atom in the heterocyclic ring.
Uniqueness
The uniqueness of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-PIPERIDINO-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-9-5-16(6-10-18)21-23-22(29-24-21)17-7-11-19(12-8-17)28-15-20(26)25-13-3-2-4-14-25/h5-12H,2-4,13-15H2,1H3 |
InChI Key |
AOARKKAWOWLCAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCCCC4 |
Origin of Product |
United States |
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